molecular formula C21H18N4O3 B2992192 1-benzyl-3-(benzyloxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide CAS No. 1013769-62-4

1-benzyl-3-(benzyloxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide

Cat. No.: B2992192
CAS No.: 1013769-62-4
M. Wt: 374.4
InChI Key: VFMCSHLCKFPZDD-UHFFFAOYSA-N
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Description

1-Benzyl-3-(benzyloxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide is a pyrazole-based carboxamide derivative characterized by dual benzyl substituents at positions 1 and 3 of the pyrazole ring and an isoxazole-3-yl group attached via the carboxamide moiety.

Properties

IUPAC Name

1-benzyl-N-(1,2-oxazol-3-yl)-3-phenylmethoxypyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18N4O3/c26-20(22-19-11-12-28-24-19)18-14-25(13-16-7-3-1-4-8-16)23-21(18)27-15-17-9-5-2-6-10-17/h1-12,14H,13,15H2,(H,22,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VFMCSHLCKFPZDD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN2C=C(C(=N2)OCC3=CC=CC=C3)C(=O)NC4=NOC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

374.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-benzyl-3-(benzyloxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound belongs to the pyrazole family, which is known for its diverse biological activities. The chemical structure can be represented as follows:

  • Molecular Formula : C₁₈H₁₈N₄O₃
  • Molecular Weight : 342.36 g/mol

This compound exhibits its biological effects primarily through the inhibition of specific enzymes and pathways involved in cancer progression and inflammation. Notably, it has been studied as a potential inhibitor of the MAPK signaling pathway, which plays a crucial role in cell proliferation and survival.

Antitumor Activity

Research indicates that pyrazole derivatives, including this compound, exhibit significant antitumor properties. A study highlighted the compound's ability to inhibit MEK (Mitogen-Activated Protein Kinase) with an IC50 value of 91 nM, demonstrating its potential as an anticancer agent against various cancer cell lines, including A549 lung cancer cells .

Anti-inflammatory Effects

The compound has also shown promise in anti-inflammatory applications. Pyrazole derivatives are known to modulate inflammatory responses by inhibiting pro-inflammatory cytokines and enzymes. This activity is crucial for developing treatments for chronic inflammatory diseases.

Antimicrobial Activity

Some studies have reported that pyrazole derivatives possess antimicrobial properties. The structural modifications in compounds like this compound can enhance their efficacy against various bacterial and fungal strains, making them candidates for further investigation in infectious disease management .

Case Studies

Study Focus Findings
Study on MEK InhibitionEvaluated the inhibitory effect on MEK signalingCompound showed IC50 of 91 nM against MEK1; significant anti-cancer activity in A549 cells
Antifungal Activity AssessmentTested against various fungal pathogensNotable antifungal activity observed in certain pyrazole derivatives
Anti-inflammatory ResponseInvestigated modulation of inflammatory markersDemonstrated potential to reduce pro-inflammatory cytokines

Structure-Activity Relationship (SAR)

The SAR analysis indicates that modifications on the benzyl and isoxazole moieties significantly influence the biological activity of pyrazole derivatives. Compounds with specific substitutions tend to exhibit enhanced potency against targeted enzymes and receptors involved in cancer and inflammation.

Comparison with Similar Compounds

Compound 4b : 1-Benzoyl-3-(3-nitrophenyl)-1H-pyrazole-4-carbaldehyde

  • Molecular Formula : C₁₇H₁₁N₃O₄ (MW: 321.29 g/mol)
  • Substituents : N1-benzoyl, C3-nitro-phenyl, and a formyl group at C3.
  • Spectroscopy: IR shows C=O stretch at 1633 cm⁻¹ (formyl) and 1603 cm⁻¹ (benzoyl), while the nitro group exhibits a strong Ar-NO₂ stretch at 1348 cm⁻¹ .

Compound 4c : 1-Benzoyl-3-(4-methoxyphenyl)-1H-pyrazole-4-carbaldehyde

  • Molecular Formula : C₁₈H₁₄N₂O₃ (MW: 306.31 g/mol)
  • Substituents : N1-benzoyl, C3-methoxy-phenyl, and a formyl group at C4.
  • Implications : The methoxy group’s electron-donating nature may increase solubility compared to nitro or benzyloxy substituents .

Target Compound : 1-Benzyl-3-(benzyloxy)-N-(isoxazol-3-yl)-1H-pyrazole-4-carboxamide

  • Substituents : N1-benzyl, C3-benzyloxy, and N-(isoxazol-3-yl)-carboxamide.
  • Key Contrasts :
    • The benzyloxy group at C3 provides steric bulk and moderate hydrophobicity, contrasting with 4b’s nitro (polar) and 4c’s methoxy (polar, smaller) groups.
    • The isoxazole-3-yl carboxamide introduces a heterocyclic moiety capable of hydrogen bonding, unlike the aldehyde groups in 4b/4c .

Variations in the Carboxamide Substituent

Compound from : 1-Benzyl-3-(benzyloxy)-N-(4-fluorobenzyl)-1H-pyrazole-4-carboxamide

  • Molecular Formula : C₂₅H₂₂FN₃O₂ (MW: 415.5 g/mol)
  • Substituents : N-(4-fluorobenzyl) instead of N-(isoxazol-3-yl).

Compound from : 1-Benzyl-3-(benzyloxy)-N-(2-chlorophenyl)-1H-pyrazole-4-carboxamide

  • Molecular Formula : C₂₄H₂₀ClN₃O₂ (MW: 417.9 g/mol)
  • Substituents : N-(2-chlorophenyl) instead of N-(isoxazol-3-yl).
  • Implications : The chloro group’s electron-withdrawing nature may alter electronic distribution in the carboxamide, affecting binding to targets like kinases or proteases .

Compound from : 5-(1,3-Benzodioxol-5-yl)-N-[1-(4-methylbenzyl)-1H-pyrazol-3-yl]-3-isoxazole carboxamide

  • Molecular Formula : C₂₂H₁₈N₄O₄ (MW: 402.4 g/mol)
  • Substituents : Benzodioxol and 4-methylbenzyl groups.
  • Implications : The benzodioxol group may improve metabolic stability compared to simple benzyl substituents, while the methylbenzyl group adds hydrophobicity .

Structural and Functional Implications

Spectroscopic and Analytical Comparisons

Compound IR C=O Stretch (cm⁻¹) Notable NMR Signals (δ ppm) Molecular Weight (g/mol)
Target Compound Not reported Not reported 408.44 (calc.)
4b 1633 (formyl) 9.17–9.24 (CHO) 321.29
4c 1603 (benzoyl) 9.7 (CHO), 3.65 (OCH₃) 306.31
Not reported Not reported 415.5
Not reported Not reported 417.9
  • The target compound’s lack of a formyl group (vs. 4b/4c) eliminates aldehyde-related reactivity, favoring carboxamide stability.

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